Spectroscopic Analysis of (3-Methoxy-2-methylphenyl)boronic acid: A Technical Overview
Spectroscopic Analysis of (3-Methoxy-2-methylphenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of (3-Methoxy-2-methylphenyl)boronic acid based on data from analogous compounds, including (4-methoxy-2-methylphenyl)boronic acid and (3-methoxyphenyl)boronic acid. These values should be considered as estimations for guiding the analysis of the target compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference Compound Data (Isomer/Analog) |
| ~7.4-7.6 | m | 1H | Ar-H | (4-methoxy-2-methylphenyl)boronic acid: 7.43–7.36 (m, 1H)[1] |
| ~6.8-7.2 | m | 2H | Ar-H | (3-methoxyphenyl)boronic acid data can be used for general aromatic region comparison. |
| ~8.0 | s (broad) | 2H | B(OH)₂ | Phenylboronic acids typically show a broad singlet for the hydroxyl protons. |
| ~3.8 | s | 3H | -OCH₃ | (4-methoxy-2-methylphenyl)boronic acid: 3.74 (s, 3H)[1] |
| ~2.2 | s | 3H | Ar-CH₃ | (4-methoxy-2-methylphenol): 2.24 (s, 3H)[1] |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Reference Compound Data (Isomer/Analog) |
| ~160 | Ar-C-OCH₃ | (4-methoxy-2-methylphenyl)boronic acid: 160.0[1] |
| ~144 | Ar-C-CH₃ | (4-methoxy-2-methylphenyl)boronic acid: 144.0[1] |
| ~135 | Ar-C-H | (4-methoxy-2-methylphenyl)boronic acid: 135.5[1] |
| ~115-125 | Ar-C-H | Aromatic carbons will appear in this general region. |
| ~110 | Ar-C-H | (4-methoxy-2-methylphenyl)boronic acid: 109.9[1] |
| ~55 | -OCH₃ | (4-methoxy-2-methylphenyl)boronic acid: 54.8[1] |
| ~22 | Ar-CH₃ | (4-methoxy-2-methylphenyl)boronic acid: 22.4[1] |
| Not observed | Ar-C-B | The carbon attached to boron often shows a very broad signal or is not observed. |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (from B(OH)₂) |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (from -CH₃ and -OCH₃) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
Table 4: Predicted Mass Spectrometry Data
| Technique | Mode | Expected m/z | Ion |
| ESI | Negative | 165.07 | [M-H]⁻ |
| ESI | Positive | 167.08 | [M+H]⁺ |
| ESI | Positive | 189.06 | [M+Na]⁺ |
| EI | Positive | 166.07 | [M]⁺• (Molecular Ion) |
Note: Boronic acids are known to form cyclic trimers (boroxines) upon dehydration, which may be observed in mass spectrometry, particularly under EI conditions.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of arylboronic acids are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the (3-Methoxy-2-methylphenyl)boronic acid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, deuterated methanol can sometimes provide sharper peaks by exchanging with the B(OH)₂ protons.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in peak assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet holder) in the sample compartment of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[2]
-
Instrumentation:
-
Infuse the sample solution into the ESI source of the mass spectrometer via direct injection or coupled with a liquid chromatography (LC) system.
-
Set the ESI source parameters, including spray voltage, capillary temperature, and gas flows, to optimal values for the analyte.
-
-
Data Acquisition:
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the characterization of (3-Methoxy-2-methylphenyl)boronic acid using the described spectroscopic techniques.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Caption: Workflow for functional group analysis using FT-IR spectroscopy.
Caption: Workflow for mass analysis using Electrospray Ionization Mass Spectrometry (ESI-MS).
